Methyl 3-(2,3-dimethoxyphenyl)propanoate
Overview
Description
Methyl 3-(2,3-dimethoxyphenyl)propanoate, commonly known as MDP2P, is a chemical compound that is widely used in scientific research. It is a key precursor in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors.
Scientific Research Applications
Synthesis and Biological Evaluation
Methyl 3-(2,3-dimethoxyphenyl)propanoate and its analogues have been synthesized and evaluated for their biological activities. For instance, 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate (18), a cytotoxic natural ester, and its unsaturated derivatives were synthesized and tested for cytotoxicity against human tumor cell lines, showing moderate inhibitory effects. Phenolic derivatives exhibited the highest cytotoxicity among these derivatives, indicating potential in cancer research (Hu et al., 2005).
Asymmetric Hydrogenation Studies
The compound has also been used in the field of asymmetric hydrogenation. A study focused on the preparation of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, which involved the use of a variant of Methyl 3-(2,3-dimethoxyphenyl)propanoate. This research contributes to the understanding of asymmetric synthesis techniques, which are crucial in pharmaceutical manufacturing (O'reilly et al., 1990).
Electroreductive Radical Cyclization
Electroreductive radical cyclization studies involving derivatives of Methyl 3-(2,3-dimethoxyphenyl)propanoate have been conducted. These studies provide insights into the mechanistic pathways of electrochemical reactions, which are important in organic synthesis and chemical engineering (Esteves et al., 2005).
Diversity-Oriented Synthesis
In another study, derivatives of Methyl 3-(2,3-dimethoxyphenyl)propanoate were used in a diversity-oriented synthesis approach. This approach aims to create libraries of structurally diverse molecules, potentially leading to the discovery of new drugs or materials with unique properties (Berzosa et al., 2011).
Production of Methyl Propanoate
A study on the production of Methyl Propanoate, which is an important precursor for polymethyl methacrylates, involved the use of Baeyer-Villiger monooxygenase. This research contributes to the field of industrial chemistry and materials science (van Beek et al., 2014).
properties
IUPAC Name |
methyl 3-(2,3-dimethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-6H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAIIOHVHKOIFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20792955 | |
Record name | Methyl 3-(2,3-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20792955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,3-dimethoxyphenyl)propanoate | |
CAS RN |
65953-99-3 | |
Record name | Methyl 3-(2,3-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20792955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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